Peroxygibberol
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Overview
Description
Peroxygibberol is a natural product found in Sinularia gibberosa with data available.
Scientific Research Applications
Bioactive Compound in Marine Organisms
Peroxygibberol has been isolated from the Formosan soft coral Sinularia gibberosa, highlighting its role as a bioactive marine natural product. This compound, alongside others like gibberodione and sinugibberodiol, was determined through extensive spectroscopic analyses. Peroxygibberol exhibited moderate cytotoxicity toward human liver carcinoma cell lines, suggesting its potential application in cancer research and therapy due to its selective cytotoxic properties (Ahmed et al., 2005).
Enzymatic and Biochemical Research
While the direct applications of peroxygibberol in enzymatic and biochemical research contexts are not extensively documented, related compounds and mechanisms, such as those involving peroxidases and peroxygenases, have been widely studied. Peroxidases, for instance, play a pivotal role in various biochemical processes, including the degradation of contaminants and bioremediation. These enzymes, exemplified by horseradish peroxidase (HRP), are utilized in diagnostics, biosensor systems, and environmental cleanup due to their ability to catalyze reactions in the presence of hydrogen peroxide (Krainer & Glieder, 2015; Regalado et al., 2004).
Catalysis and Organic Synthesis
Peroxygibberol's related field of interest includes its potential influence on catalysis and organic synthesis, particularly through the actions of peroxy acids and peroxygenases. These compounds are known for their versatility in preparative oxyfunctionalization chemistry, offering environmentally friendly alternatives for various synthetic processes. Research in this area focuses on enhancing the selectivity and efficiency of these catalysts, which could indirectly relate to the chemical properties and reactivity patterns observed in compounds like peroxygibberol (Wang et al., 2017).
Antioxidant Mechanisms
The study of peroxygibberol and related compounds also extends to their involvement in antioxidant mechanisms. Peroxidases, for example, are crucial in mediating oxidative stress responses in cells, offering insights into how peroxygibberol might interact with biological systems at a molecular level. Understanding the antioxidant activity and mechanisms of action of these compounds can contribute to the development of therapeutic strategies for diseases associated with oxidative stress (Munteanu & Apetrei, 2021).
properties
Product Name |
Peroxygibberol |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1S,4R,7R,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol |
InChI |
InChI=1S/C15H24O3/c1-10(2)14-6-5-11(3)15(18-17-14)8-7-13(4,16)12(15)9-14/h9-11,16H,5-8H2,1-4H3/t11-,13+,14-,15-/m0/s1 |
InChI Key |
SKFOIZZOJVDBEP-ATGSNQNLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C=C3[C@@]1(CC[C@@]3(C)O)OO2)C(C)C |
Canonical SMILES |
CC1CCC2(C=C3C1(CCC3(C)O)OO2)C(C)C |
synonyms |
peroxygibberol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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